6-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(furan-2-ylmethyl)hexanamide
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Overview
Description
6-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(furan-2-ylmethyl)hexanamide is a synthetic organic compound notable for its applications across various fields including chemistry, biology, medicine, and industry. Its intricate molecular structure, characterized by the presence of thienopyrimidine and furan moieties, makes it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(furan-2-ylmethyl)hexanamide typically begins with the preparation of the core thienopyrimidine structure. This is often achieved through a multi-step process involving:
Cyclization reactions to form the heterocyclic thienopyrimidine nucleus.
Subsequent functionalization to introduce the furan-2-ylmethyl and hexanamide groups.
Industrial Production Methods
On an industrial scale, the production of this compound would involve:
Optimization of reaction conditions to enhance yield and purity.
Use of efficient purification techniques such as crystallization or chromatography.
Implementation of quality control measures to ensure consistency across batches.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including but not limited to:
Oxidation: Leading to the formation of new functional groups and potentially bioactive derivatives.
Reduction: Often used to modify the oxidation state of the compound or to reduce specific functional groups.
Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to introduce or replace functional groups.
Common Reagents and Conditions
Common reagents involved in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles and electrophiles depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used but generally include derivatives of the original compound with modified functional groups that may exhibit different chemical and biological properties.
Scientific Research Applications
Chemistry
In chemistry, 6-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(furan-2-ylmethyl)hexanamide is utilized in the development of novel synthetic methodologies and as a precursor for the synthesis of more complex molecules.
Biology
In biological research, this compound is investigated for its potential interactions with biological macromolecules and its ability to modulate biochemical pathways.
Medicine
Medically, the compound is explored for its potential therapeutic effects, particularly in the context of its ability to interact with specific cellular targets and pathways that are relevant to disease mechanisms.
Industry
Industrial applications of the compound include its use as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism by which 6-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(furan-2-ylmethyl)hexanamide exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of the targets, leading to downstream effects on cellular pathways. For instance, the compound may inhibit or activate enzymes involved in crucial metabolic or signaling pathways, thereby altering cellular functions.
Comparison with Similar Compounds
When compared with similar compounds, 6-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(furan-2-ylmethyl)hexanamide stands out due to:
Its unique combination of thienopyrimidine and furan moieties.
The specific chemical and biological properties conferred by this structure.
List of Similar Compounds
6-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide
N-(furan-2-ylmethyl)hexanamide derivatives
Thienopyrimidine-based compounds with different substituents
Properties
IUPAC Name |
6-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-N-(furan-2-ylmethyl)hexanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c21-14(18-11-12-5-4-9-24-12)6-2-1-3-8-20-16(22)15-13(7-10-25-15)19-17(20)23/h4-5,7,9-10H,1-3,6,8,11H2,(H,18,21)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGKLJXPTZSWKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CCCCCN2C(=O)C3=C(C=CS3)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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